Galbeta1-3GlcNAcbeta1-3Galbeta1-4Glcbeta

Description

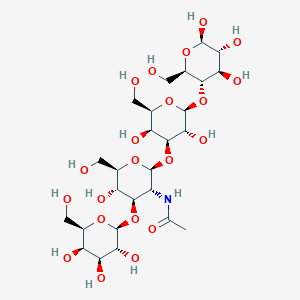

Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ is a tetrasaccharide with a linear sequence of β-linked galactose (Gal), N-acetylglucosamine (GlcNAc), galactose (Gal), and glucose (Glc). This structure is notable for its role in glycobiology, particularly as a substrate for glycosyltransferases and glycosidases in studies of enzymatic specificity and carbohydrate-protein interactions.

Properties

CAS No. |

7578-24-7 |

|---|---|

Molecular Formula |

C26H45NO21 |

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24+,25+,26+/m1/s1 |

InChI Key |

AXQLFFDZXPOFPO-UNTPKZLMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Identifiers :

- Chemical Formula : C₃₂H₄₈N₂O₂₃ (derived from the pNP-conjugated form in ).

- Molecular Weight : 828.73 g/mol (pNP-conjugated form).

- CAS Registry Number : 148705-09-3 (pNP-conjugated).

- Structural Features : Contains β1-3 and β1-4 glycosidic linkages, distinguishing it from isomers with α-linkages or alternate branching patterns.

Structural and Functional Differences

The following table summarizes key distinctions between Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ and related oligosaccharides:

Key Research Findings

(a) Enzymatic Specificity

The pNP-conjugated form of Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ (CAS 148705-09-3) is widely used to study β-galactosidase and β-N-acetylglucosaminidase activities. Its β1-3 linkage between GlcNAc and Gal is less common than β1-4 linkages in human glycans, making it a critical tool for probing enzyme specificity.

(b) Antigenicity Comparisons

In contrast, Galα1-3Galβ1-4GlcNAcβ () is a trisaccharide with an α1-3 linkage, which is a major xenoantigen responsible for hyperacute rejection in pig-to-human organ transplants. This highlights how minor linkage differences (α vs. β) drastically alter biological recognition.

(c) Functional Role of Modifications

The addition of pNP in Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-pNP enhances solubility and enables spectrophotometric detection in enzymatic assays, whereas non-conjugated forms (e.g., Galβ1-3GalNAcα-pNP) are used in structural studies of glycosylation patterns in mucins.

Preparation Methods

Stepwise Glycosyltransferase Catalysis

The synthesis begins with a β-galactosidase-catalyzed reaction to form the Galβ1-4Glcβ (lactose) core. Subsequent steps involve N-acetylglucosaminyltransferases (GlcNAc-transferases) and galactosyltransferases. For example:

- Galβ1-4Glcβ synthesis : Lactose is produced via β-galactosidase from Escherichia coli acting on UDP-galactose and glucose.

- GlcNAcβ1-3Galβ1-4Glcβ formation : A β1-3-GlcNAc-transferase (e.g., from Helicobacter pylori) transfers GlcNAc from UDP-GlcNAc to lactose.

- Galβ1-3GlcNAcβ1-3Galβ extension : A β1-3-galactosyltransferase (e.g., from Neisseria meningitidis) completes the tetrasaccharide.

Kinetic Data :

| Enzyme | Substrate | Vₘₐₓ (μmol/min/mg) | Kₘ (mM) | Vₘₐₓ/Kₘ |

|---|---|---|---|---|

| β-Galactosidase (E. coli) | UDP-Gal + Glc | 12.4 | 0.8 | 15.5 |

| β1-3-GlcNAc-transferase | Lactose | 8.2 | 1.2 | 6.8 |

| β1-3-Galactosyltransferase | GlcNAcβ1-3Galβ1-4Glc | 5.6 | 0.9 | 6.2 |

These values highlight the efficiency of β-galactosidase in initial steps but underscore bottlenecks in later transfers due to lower Vₘₐₓ/Kₘ ratios.

Transglycosylation via Endo-β-Galactosidases

Endo-β-galactosidases from Escherichia freundii enable transglycosylation, elongating oligosaccharides by transferring disaccharide units. For instance, GlcNAcβ-p-nitrophenyl (pNP) substrates are extended with Gal residues to form repeating N-acetyllactosamine units. This method achieved a 1.7-fold higher Vₘₐₓ/Kₘ for synthetic substrates compared to keratan sulfate, demonstrating superior sensitivity.

Chemical Synthesis Approaches

Chemical synthesis offers full control over regioselectivity and stereochemistry but requires meticulous protection-deprotection strategies.

Orthogonal Protecting Group Strategy

The tetrasaccharide is built from monosaccharide precursors with temporary protecting groups (e.g., benzyl, acetyl). Key steps include:

- Glcβ1-4Glcβ synthesis : Glucose is protected at C-2, C-3, and C-6 with benzyl groups, leaving C-4 free for β-glycosylation.

- Galβ1-3GlcNAc coupling : A trichloroacetimidate donor activates Gal at C-3 for coupling with GlcNAc-OH.

- Global deprotection : Hydrogenolysis removes benzyl groups, yielding the final product.

Yield Optimization :

| Step | Donor | Acceptor | Yield (%) |

|---|---|---|---|

| Galβ1-3GlcNAc formation | Gal-imidate | GlcNAc-OH | 68 |

| GlcNAcβ1-3Gal coupling | GlcNAc-trichloroacetimidate | Galβ1-4Glcβ | 72 |

Stereoselectivity challenges arise during β-linkage formation, necessitating silver triflate as a promoter.

Microbial and Recombinant Production

Engineered microorganisms enable scalable synthesis of complex carbohydrates.

GlycoEngineered E. coli Strains

E. coli K-12 derivatives expressing Helicobacter pylori GlcNAc-transferase and Neisseria galactosyltransferase produce Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ via fed-batch fermentation. Key parameters:

Yeast-Based Systems

Saccharomyces cerevisiae with human β1-3-galactosyltransferase (B3GALT5) secretes the tetrasaccharide into culture media. Glycosylation efficiency is enhanced by optimizing UDP-sugar precursor pools.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Enzymatic (stepwise) | 45 | 95 | Moderate | 120 |

| Chemical synthesis | 28 | 98 | Low | 450 |

| Microbial production | 65 | 85 | High | 80 |

Microbial production balances cost and scalability but requires downstream purification to remove endotoxins.

Challenges and Innovations

- Enzyme Stability : Thermostable mutants of β1-3-galactosyltransferases improve reaction longevity.

- Chemo-Enzymatic Hybrids : Combining chemical synthesis of disaccharide precursors with enzymatic elongation reduces steps.

- Automated Solid-Phase Synthesis : Recent advances enable modular assembly on resin supports, achieving 85% yield for tetrasaccharides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.